3-methyl-11,12,14,15,16,17,18,19,20,21-decahydro-1H-yohimban;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-11,12,14,15,16,17,18,19,20,21-decahydro-1H-yohimban;hydrochloride is a complex organic compound with a unique structure. It is a derivative of yohimbine, an indole alkaloid, and is often studied for its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-11,12,14,15,16,17,18,19,20,21-decahydro-1H-yohimban;hydrochloride typically involves multiple steps, starting from yohimbine. The process includes methylation and hydrogenation reactions under controlled conditions. Specific reagents and catalysts are used to ensure the desired stereochemistry and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and efficiency, often employing continuous flow techniques and advanced purification methods to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
3-methyl-11,12,14,15,16,17,18,19,20,21-decahydro-1H-yohimban;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation is a common method for reducing this compound.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Alkyl halides or other nucleophiles under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.
Scientific Research Applications
3-methyl-11,12,14,15,16,17,18,19,20,21-decahydro-1H-yohimban;hydrochloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-methyl-11,12,14,15,16,17,18,19,20,21-decahydro-1H-yohimban;hydrochloride involves interaction with specific molecular targets, such as receptors or enzymes. It may modulate signaling pathways, leading to various biological effects. Detailed studies are required to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- Yohimbine
- 11,12,14,15,16,17,18,19,20,21-decahydro-1H-yohimban
- 3-methyl-yohimbine
Uniqueness
3-methyl-11,12,14,15,16,17,18,19,20,21-decahydro-1H-yohimban;hydrochloride is unique due to its specific methylation pattern and hydrogenation state, which confer distinct chemical and biological properties compared to its analogs.
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.
Properties
Molecular Formula |
C20H27ClN2 |
---|---|
Molecular Weight |
330.9 g/mol |
IUPAC Name |
3-methyl-11,12,14,15,16,17,18,19,20,21-decahydro-1H-yohimban;hydrochloride |
InChI |
InChI=1S/C20H26N2.ClH/c1-21-18-9-5-4-8-16(18)17-10-11-22-13-15-7-3-2-6-14(15)12-19(22)20(17)21;/h4-5,8-9,14-15,19H,2-3,6-7,10-13H2,1H3;1H |
InChI Key |
PGEHZROVWYXBFH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1C4CC5CCCCC5CN4CC3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.